molecular formula C22H16N2OS B2878448 (2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 339008-29-6

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2878448
CAS No.: 339008-29-6
M. Wt: 356.44
InChI Key: UWNADGULVSWXMS-UHFFFAOYSA-N
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Description

(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a thiazole ring, an aniline group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone typically involves the formation of the thiazole ring followed by the introduction of the aniline and biphenyl groups. One common method involves the cyclization of a thioamide with a haloketone to form the thiazole ring. Subsequent reactions introduce the aniline and biphenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, palladium catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could potentially serve as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are vast and varied.

Comparison with Similar Compounds

Similar Compounds

    (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone: Similar structure but lacks the biphenyl group.

    (2-Anilino-1,3-thiazol-5-yl)(4-methylphenyl)methanone: Contains a methyl group instead of the biphenyl moiety.

Uniqueness

The presence of the biphenyl group in (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNADGULVSWXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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